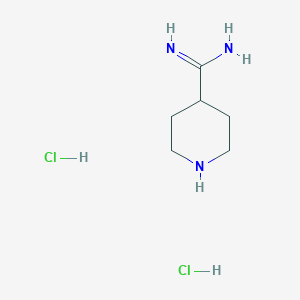

Piperidine-4-carboximidamide dihydrochloride

Description

Piperidine-4-carboximidamide dihydrochloride (CAS: 1170937-23-1) is a piperidine derivative with the molecular formula C₆H₁₅Cl₂N₃ and a molecular weight of 200.11 g/mol . It exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. Structurally, it features a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted with a carboximidamide group (-C(=NH)-NH₂) at the 4-position .

This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for developing piperidinyl and tetrahydropyridinyl pyrimidine derivatives . Its storage requires an inert atmosphere at 2–8°C to maintain stability . Safety data indicate hazards including oral toxicity (H302), skin irritation (H315), and eye irritation (H319), necessitating precautions such as protective gloves and eye protection .

Properties

IUPAC Name |

piperidine-4-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.2ClH/c7-6(8)5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H3,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHXQKXOXMRHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655176 | |

| Record name | Piperidine-4-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170937-23-1 | |

| Record name | Piperidine-4-carboximidamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-4-carboxamidine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Piperidine-4-carboximidamide dihydrochloride primarily targets DNA gyrase in Mycobacterium abscessus. DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes.

Mode of Action

It is presumed that the compound interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues.

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been found to have antiproliferative activity, targeting EGFR, BRAF, and CDK2. EGFR, BRAF, and CDK2 are key components in cell signaling pathways that regulate cell growth and division. By inhibiting these targets, this compound can disrupt these pathways and inhibit the proliferation of cells.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its targets. By inhibiting DNA gyrase, it can interfere with DNA replication and transcription, leading to the death of the bacteria. Its antiproliferative effects can lead to the inhibition of cell growth and division.

Biochemical Analysis

Biochemical Properties

Piperidine-4-carboximidamide dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are crucial in cell signaling pathways. The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have antiproliferative effects on cancer cells by inhibiting key signaling pathways such as EGFR and BRAF. Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes like EGFR, BRAF, and CDK2, inhibiting their activity and disrupting cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, it can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects by inhibiting tumor growth and promoting apoptosis. At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in its metabolism, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can influence the compound’s efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach target cells and tissues to exert its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Biological Activity

Piperidine-4-carboximidamide dihydrochloride (PC4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by its piperidine ring and carboximidamide functional group. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

Chemical Formula: CHClN

Molecular Weight: 196.06 g/mol

Research indicates that piperidine derivatives can exhibit diverse biological activities, including:

- Anticancer Activity: Some studies suggest that PC4 may inhibit cancer cell growth by targeting specific signaling pathways involved in tumor proliferation and survival.

- Antimicrobial Properties: Similar compounds in the piperidine class have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents .

Comparative Studies with Related Compounds

To better understand the unique properties of PC4, it is useful to compare it with other piperidine derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Piperidine-1-carboximidamide | Contains a carboximidamide group | Often used as an intermediate in synthesis |

| N-cyano-N'-methyl-S-methylisothiourea | Cyano and thiourea functionalities | Exhibits distinct reactivity patterns |

| 1-(4-fluorobenzoyl)piperidine | Fluorobenzoyl substituent | Enhanced biological activity against certain cancers |

| Piperidinyl-hydrazidoureido | Incorporates hydrazine functionality | Potential use in dual inhibitor designs |

This table highlights the diversity within the piperidine family while showcasing the unique aspects of PC4, particularly its specific functional groups contributing to its reactivity and biological activity.

Case Studies and Research Findings

- Anticancer Activity : A study focused on various piperidine derivatives demonstrated that some compounds exhibited significant cytotoxic effects against cancer cell lines. Specifically, derivatives similar to PC4 were noted for their ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .

- Antimicrobial Studies : Another investigation evaluated the antimicrobial efficacy of piperidine derivatives against Gram-positive bacteria. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL, suggesting strong antibacterial potential .

- Pharmacokinetic Profiles : Research into the pharmacokinetics of PC4 revealed that it possesses favorable properties for drug development, including good plasma stability and potential brain penetration capabilities .

Scientific Research Applications

Antimicrobial Activity

PC4 has been identified as a potential inhibitor of DNA gyrase, particularly in mycobacterial species such as Mycobacterium abscessus. This suggests its utility as an antimicrobial agent against resistant strains. Studies indicate that piperidine derivatives exhibit significant inhibitory effects on bacterial growth, highlighting their importance in drug discovery efforts aimed at combating antibiotic resistance.

Case Study: Antimicrobial Efficacy

- A study evaluated the antimicrobial properties of PC4 against various Gram-positive and Gram-negative bacteria, reporting Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. The results suggest that PC4 could be a promising candidate for developing new antimicrobial therapies.

Anticancer Properties

PC4 has also been investigated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Case Study: Anticancer Activity

- In experiments on human breast cancer cell lines, PC4 exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that it induces apoptosis via caspase activation and downregulation of anti-apoptotic proteins .

Pharmaceutical Development

PC4 serves as a building block in drug synthesis, particularly for developing new therapeutic agents targeting cancer and neurological disorders. Its structural properties allow for modifications that can enhance biological activity and specificity.

Enzyme Inhibition

Research indicates that PC4 may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in lipid signaling pathways. This inhibition leads to increased levels of endocannabinoids, which are known to modulate pain and inflammation.

Comparative Analysis of Enzyme Inhibition

| Compound Name | Enzyme Target | Activity Level |

|---|---|---|

| Piperidine-4-carboximidamide dihydrochloride | FAAH | Yes |

| 3-(Piperidin-1-yl)propanoic acid | FAAH | No |

| 4-(1-Methylpiperidin-4-yl)benzamide | FAAH | Yes |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical parameters of piperidine-4-carboximidamide dihydrochloride and related compounds:

Key Differences and Implications

Core Heterocycle Variations :

- Piperidine vs. Pyridine : this compound contains a saturated piperidine ring , offering conformational flexibility, whereas pyridine-4-carboximidamidate chloride (isonicotinamidine) has an aromatic pyridine ring , which influences electronic properties and binding interactions in drug design .

Functional Group Modifications :

- Carboximidamide (-C(=NH)-NH₂) vs. Carboxamide (-CONH₂) : The amidine group in piperidine-4-carboximidamide is more basic and nucleophilic than the carboxamide in piperidine-4-carboxamide hydrochloride, making it reactive in forming hydrogen bonds and metal complexes .

Aryl substituents (e.g., pyrimidinyl in 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride) enhance aromatic stacking interactions, which are critical in targeting enzymes or receptors .

Safety and Regulatory Considerations :

- This compound has explicit oral and dermal toxicity warnings, whereas compounds like 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride lack classified hazards, reflecting differences in reactivity and metabolic pathways .

- Regulatory compliance involves adherence to EPA , EFSA , and IECSC guidelines, though full environmental impact studies are pending for many analogs .

Preparation Methods

Preparation of Piperidine-4-Carbonitrile Intermediate

- Piperidine-4-carbamide is dehydrated using reagents such as phosphorus oxychloride or thionyl chloride to yield 4-cyanopiperidine hydrochloride.

- This intermediate is then neutralized with a suitable base to obtain free 4-cyanopiperidine.

- This step is critical as it sets the stage for amidine formation.

Conversion to Piperidine-4-Carboximidamide

- The 4-cyanopiperidine is reacted with ammonia or ammonium salts in alcoholic solvents (e.g., methanol) under controlled temperature conditions.

- The reaction involves saturation with hydrogen sulfide or alternative sulfur sources in the presence of catalytic bases such as diethylamine, pyridine, or triethylamine to facilitate conversion to the amidine.

- The use of catalytic amounts of organic bases (0.1% to 20%) improves reaction efficiency and reduces stoichiometric base consumption.

- Solvents used include primary, secondary, and tertiary alcohols, which provide an optimal medium for the reaction.

Formation of Piperidine-4-Carboximidamide Dihydrochloride

- The amidine intermediate is treated with hydrochloric acid or aqueous HCl to form the dihydrochloride salt.

- This salt formation enhances the compound's stability and crystallinity, facilitating isolation and purification.

- The hydrochloric acid source can vary from gaseous HCl, aqueous solutions, or HCl in organic solvents such as isopropanol or ethyl acetate.

| Step | Reagents / Conditions | Notes |

|---|---|---|

| Dehydration of carbamide | Phosphorus oxychloride or thionyl chloride | Temperature control critical for yield |

| Neutralization | Suitable organic or inorganic base | Provides free 4-cyanopiperidine |

| Amidination | Ammonia or ammonium salts, catalytic bases | Use of diethylamine, pyridine, triethylamine |

| Sulfur source | Hydrogen sulfide gas or salts (e.g., sodium sulfide) | Catalyzes amidine formation |

| Solvent | Primary, secondary, tertiary alcohols | Methanol commonly used |

| Salt formation | Hydrochloric acid (aqueous or gaseous) | Produces dihydrochloride salt |

| Temperature | Typically 0°C to room temperature | Controls reaction rate and selectivity |

- The use of catalytic amounts of organic bases reduces waste and improves environmental impact compared to stoichiometric base use.

- Alcohol solvents provide a benign reaction medium, enhancing safety and ease of handling.

- The process avoids the need for dry ice condensers or extensive aqueous workups, minimizing operational complexity.

- However, the requirement of 4-cyanopiperidine as a starting material necessitates an additional synthesis step, which can increase overall process time and cost.

- Handling hydrogen sulfide requires strict safety measures due to its toxicity and volatility.

- The preparation of this compound is well-established through the conversion of piperidine-4-carbamide to 4-cyanopiperidine, followed by amidination in the presence of catalytic bases and sulfur sources.

- Optimization of solvent choice, base catalyst, and temperature significantly affects yield and purity.

- Formation of the dihydrochloride salt is crucial for product stability and isolation.

- Recent patents emphasize improved processes that reduce waste and enhance scalability by using catalytic bases and alcohol solvents.

The synthesis of this compound involves a multi-step process starting from piperidine-4-carbamide, proceeding through dehydration to 4-cyanopiperidine, followed by amidination under catalytic conditions, and final salt formation. Advances in catalytic base use and solvent selection have improved the efficiency and environmental profile of the process. These methods provide a robust foundation for industrial-scale preparation of this important compound.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for Piperidine-4-carboximidamide dihydrochloride?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include nucleophilic substitution, reductive amination, or cyclization. Reaction parameters such as temperature (e.g., controlled heating at 60–80°C), solvent choice (polar aprotic solvents like DMF), and catalysts (e.g., palladium for cross-coupling) significantly impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is essential .

Q. Which analytical techniques are most effective for characterizing this compound?

High-performance liquid chromatography (HPLC) ensures purity assessment (>95% as per ), while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS) validates molecular weight (200.11 g/mol, CAS 1170937-23-1) . Solubility profiles in water or organic solvents (e.g., DMSO) should be determined using UV-Vis spectroscopy .

Q. How can researchers ensure the stability of this compound during storage?

Stability studies under varying temperatures (4°C vs. ambient) and humidity levels are critical. Lyophilization or storage in desiccated environments with inert gas (argon) prevents hydrolysis. Regular stability checks via HPLC or thermal gravimetric analysis (TGA) are recommended .

Q. What are the solubility and formulation considerations for in vitro assays?

The compound’s dihydrochloride form enhances aqueous solubility. For cell-based assays, prepare stock solutions in sterile water or PBS (pH 7.4) and filter-sterilize (0.22 µm). Concentration-dependent cytotoxicity should be evaluated using MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize Piperidine-4-carboximidamide derivatives?

SAR studies involve systematic modifications (e.g., substituent additions at the piperidine ring or carboximidamide group) followed by in vitro screening against target receptors (e.g., kinases, GPCRs). Computational modeling (docking studies using AutoDock) predicts binding affinities, while in vivo pharmacokinetic studies assess bioavailability and metabolism .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?

Orthogonal validation using CRISPR-edited cell lines or knockout models can clarify target specificity. Meta-analyses of published datasets (e.g., ChEMBL) combined with dose-response studies help identify confounding factors like off-target effects .

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

Employ flow chemistry for controlled mixing and heat transfer. Use process analytical technology (PAT) for real-time monitoring (e.g., FTIR to track intermediate formation). Design of experiments (DoE) models (e.g., factorial design) identify critical parameters (catalyst loading, residence time) for reproducibility .

Q. What in vitro and in vivo models are suitable for evaluating neuropharmacological potential?

Primary neuronal cultures or SH-SY5Y cells assess neuroprotective/neurotoxic effects. For in vivo studies, rodent models of CNS disorders (e.g., Morris water maze for cognitive testing) are used. Microdialysis or PET imaging quantifies blood-brain barrier penetration .

Q. How do structural analogs of this compound inform mechanistic studies?

Compare analogs like 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride (CAS 97392-68-2) in enzyme inhibition assays (e.g., IC₅₀ determination). Isothermal titration calorimetry (ITC) measures binding thermodynamics, while X-ray crystallography reveals binding site interactions .

Q. What computational tools predict metabolic pathways and toxicity profiles?

Tools like SwissADME or pkCSM simulate ADME properties. For toxicity, use ProTox-II to predict hepatotoxicity or mutagenicity. Experimental validation via hepatic microsome assays (e.g., CYP450 inhibition) is critical for preclinical safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.